Z-SER-GLY-OET

描述

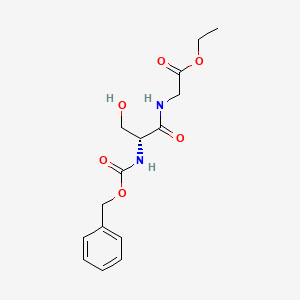

Z-SER-GLY-OET is a complex organic compound that features a benzyloxycarbonyl-protected amino group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-SER-GLY-OET typically involves multiple steps. One common method includes the protection of amino acids with benzyloxycarbonyl (Cbz) groups, followed by esterification and amidation reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

化学反应分析

Types of Reactions

Z-SER-GLY-OET can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Acidic or basic conditions can facilitate the substitution reactions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary alcohols or amines.

科学研究应用

Peptide Synthesis

Z-SER-GLY-OET is primarily utilized in the synthesis of bioactive peptides. The compound serves as a building block for constructing peptides with specific biological activities. Its role in peptide synthesis is crucial due to its ability to protect the amino group during the coupling process, thereby enhancing yield and purity.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the successful incorporation of this compound into various peptide sequences. The resulting peptides exhibited enhanced stability and bioactivity compared to those synthesized without this compound. The study highlighted the importance of this compound in achieving higher yields during solid-phase peptide synthesis (SPPS) .

Drug Development

In pharmaceutical research, this compound is explored for its potential in developing therapeutic agents. Its structure allows for modifications that can lead to improved pharmacokinetic properties.

Case Study: Development of Anticancer Agents

Research has shown that peptides synthesized using this compound can target cancer cells more effectively than traditional drugs. One study synthesized a peptide derivative that demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to the unique properties imparted by this compound .

Polymer Science

This compound also finds applications in polymer chemistry, particularly in the formation of polypeptides through chemoenzymatic polymerization (CEP). This method utilizes enzymes to catalyze the polymerization process, leading to high molecular weight products with defined structures.

Data Table: Polymerization Yields

| Reaction Conditions | Yield (%) | Degree of Polymerization |

|---|---|---|

| [M]₀ = 1 M, pH 8.5 | 20.4 | 7.1 |

| [M]₀ = 1.5 M, pH 8.5 | 56.9 | Not specified |

The above table summarizes the yields obtained from different initial concentrations of monomer during CEP using this compound as a substrate . The increase in yield correlates with optimized reaction conditions, demonstrating the compound's versatility.

Biochemical Applications

This compound plays a role in biochemical research as a substrate for various enzymes. Its ability to undergo specific enzymatic reactions makes it valuable for studying enzyme kinetics and mechanisms.

Case Study: Enzyme Kinetics

In enzyme studies, this compound was used as a substrate for papain-catalyzed reactions. The kinetics of these reactions provided insights into enzyme activity and substrate specificity, contributing to a better understanding of proteolytic enzymes .

作用机制

The mechanism of action of Z-SER-GLY-OET involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions. This protection is crucial in multi-step synthesis processes, ensuring the integrity of the amino group until it is needed for further reactions .

相似化合物的比较

Similar Compounds

- (S)-2-(benzyloxycarbonylamino)butanoic acid

- tert-Butyloxycarbonyl-protected amino acids

Uniqueness

Z-SER-GLY-OET is unique due to its specific combination of functional groups, which allows for versatile chemical modifications. Its benzyloxycarbonyl protection is particularly advantageous in synthetic chemistry, providing stability and selectivity in reactions .

This compound’s versatility and stability make it a valuable tool in various scientific and industrial applications, highlighting its importance in modern chemistry and biochemistry.

生物活性

Z-Ser-Gly-OET, or Z-Serine Glycine Ethyl Ester, is a dipeptide derivative that combines the amino acids serine and glycine with an ethyl ester functional group. The "Z" indicates the presence of a benzyloxycarbonyl (Z) protecting group on the serine residue. This compound is notable for its potential applications in peptide synthesis and modification, particularly in enhancing the solubility and stability of peptides.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure highlights the combination of serine and glycine with an ethyl ester, which contributes to its unique properties.

This compound exhibits biological activity primarily through its amino acid components. Serine plays a critical role in various metabolic processes, including protein synthesis and cellular signaling pathways. Glycine, on the other hand, is essential for the synthesis of proteins and acts as an inhibitory neurotransmitter in the central nervous system.

Key Mechanisms:

- Enzymatic Interactions: Interaction studies indicate that this compound may interact with specific enzymes involved in metabolic pathways, although detailed interactions remain under investigation.

- Stability and Solubility: The ethyl ester functionality enhances solubility and reactivity, making it suitable for various biological applications.

Applications in Research

This compound has been explored for its potential in several research areas:

- Peptide Synthesis: The compound is utilized in synthesizing peptides due to its ability to stabilize peptide bonds and enhance solubility.

- Drug Development: Ongoing studies are investigating its potential as a drug candidate, particularly in targeting metabolic pathways relevant to cancer biology .

Case Studies

-

Peptide Synthesis Optimization:

A study focused on optimizing peptide synthesis using this compound demonstrated improved yields compared to traditional methods. The protective group allowed selective reactions without unwanted side reactions, showcasing its utility in synthetic chemistry. -

Cancer Metabolism Research:

Research highlighted the role of serine and glycine metabolism in cancer cells. Hyperactivation of the serine/glycine synthesis pathway was observed in approximately 30% of cancers, indicating that compounds like this compound could play a role in targeting these metabolic alterations .

Data Table: Comparative Analysis of Dipeptides

| Compound | Structure | Solubility | Biological Activity | Applications |

|---|---|---|---|---|

| This compound | This compound | High | Enzymatic interactions | Peptide synthesis, drug development |

| Z-Thr-OEt | Z-Threonine Ethyl Ester | Moderate | Selective binding to enzymes | Drug delivery systems |

| Z-Ala-OEt | Z-Alanine Ethyl Ester | Low | Limited enzymatic interactions | Basic peptide synthesis |

常见问题

Basic Research Questions

Q. How can I formulate a focused research question for studying Z-SER-GLY-OET using structured frameworks?

- Methodological Answer : Apply the PICOT framework to define components:

- P (Population/Problem): this compound’s biochemical properties or target interactions.

- I (Intervention): Specific synthesis methods or experimental conditions (e.g., solvent systems, temperature).

- C (Comparison): Alternative compounds or synthesis pathways.

- O (Outcome): Measurable results (e.g., yield, stability, binding affinity).

- T (Time): Duration of stability assays or reaction kinetics.

Example: “How does solvent polarity (I) affect the yield (O) of this compound synthesis (P) compared to aqueous conditions (C) over 24-hour reactions (T)?”

Use systematic literature reviews to refine variables and ensure alignment with gaps in existing studies .

Q. What are essential steps for conducting a literature review on this compound?

- Methodological Answer :

- Use Boolean operators in Google Scholar (e.g.,

"this compound" AND ("synthesis" OR "degradation")) to filter studies by relevance . - Prioritize peer-reviewed journals indexed in PubMed or Web of Science. Avoid unreliable platforms like .

- Extract data into tables comparing synthesis protocols, analytical methods (e.g., NMR, HPLC), and conflicting results .

Advanced Research Questions

Q. How can I resolve contradictions in published data on this compound’s stability?

- Methodological Answer :

- Conduct meta-analyses to identify methodological differences (e.g., pH, temperature). For example, stability variations may arise from unaccounted hydrolysis kinetics in aqueous buffers .

- Replicate experiments under controlled conditions, documenting all variables (e.g., reagent purity, instrumentation calibration) .

- Use statistical tools (e.g., ANOVA, regression analysis) to quantify variability and isolate confounding factors .

Q. What experimental design principles are critical for studying this compound’s biological activity?

- Methodological Answer :

- Adopt blinded, randomized controls to minimize bias in bioassays. For in vitro studies, include negative controls (e.g., solvent-only) and positive controls (e.g., reference inhibitors) .

- Optimize sample size using power analysis to ensure statistical significance .

- Validate results with orthogonal methods (e.g., SPR for binding affinity corroborated with fluorescence quenching) .

Q. How should I address challenges in synthesizing high-purity this compound?

- Methodological Answer :

- Document purification steps rigorously (e.g., column chromatography gradients, solvent ratios) and characterize intermediates via mass spectrometry .

- Compare yields and purity across multiple batches to identify process-dependent variability .

- Publish detailed protocols in supplementary materials to enable replication .

Q. Methodological and Analytical Challenges

Q. What strategies improve reproducibility in this compound research?

- Methodological Answer :

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use repositories like Zenodo to deposit raw NMR spectra or chromatograms .

- Employ standardized reporting guidelines (e.g., ARRIVE for preclinical studies) to ensure transparency .

Q. How can I optimize data collection for this compound’s kinetic studies?

- Methodological Answer :

- Use high-resolution time-series sampling (e.g., every 30 minutes for degradation assays) and automate data capture via spectrophotometers .

- Apply kinetic modeling (e.g., first-order decay equations) and validate with bootstrapping to assess confidence intervals .

Q. Ethical and Reporting Standards

Q. What ethical considerations apply to this compound research?

- Methodological Answer :

- Disclose conflicts of interest (e.g., funding sources) and adhere to institutional biosafety protocols for handling synthetic peptides .

- Cite primary sources for synthesis methods rather than commercial vendors to maintain academic integrity .

Q. Tables for Data Organization

Table 1 : Common Analytical Techniques for this compound Characterization

| Technique | Application | Key Parameters |

|---|---|---|

| HPLC | Purity assessment | Retention time, peak area |

| NMR (¹H, ¹³C) | Structural verification | Chemical shift, coupling constants |

| Mass Spectrometry | Molecular weight confirmation | m/z ratio, fragmentation patterns |

Table 2 : Example PICOT Framework Application

| Component | Example for this compound Study |

|---|---|

| P | Stability in buffer solutions |

| I | Addition of stabilizing excipients (e.g., trehalose) |

| C | Unmodified buffer |

| O | Half-life extension measured via HPLC |

| T | 48-hour incubation at 37°C |

属性

CAS 编号 |

4526-93-6 |

|---|---|

分子式 |

C15H20N2O6 |

分子量 |

324.33 g/mol |

IUPAC 名称 |

ethyl 2-[[(2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate |

InChI |

InChI=1S/C15H20N2O6/c1-2-22-13(19)8-16-14(20)12(9-18)17-15(21)23-10-11-6-4-3-5-7-11/h3-7,12,18H,2,8-10H2,1H3,(H,16,20)(H,17,21)/t12-/m1/s1 |

InChI 键 |

ZOONJGSLKPDXCV-GFCCVEGCSA-N |

SMILES |

CCOC(=O)CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |

手性 SMILES |

CCOC(=O)CNC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |

规范 SMILES |

CCOC(=O)CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |

序列 |

SG |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。